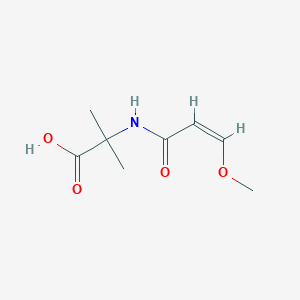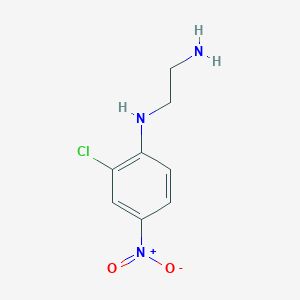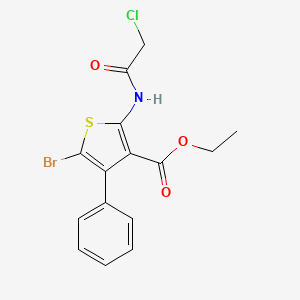![molecular formula C13H13N3O4 B2418017 N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034339-01-8](/img/structure/B2418017.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety linked to an imidazolidine ring
Mechanism of Action
Target of Action
Compounds with a similar bifuran structure have been found to exhibit inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2), which is involved in the synthesis of lipids in the cell wall of mycobacteria .
Mode of Action
It can be inferred from related compounds that it may interact with its target proteins, leading to changes in their function and subsequent effects on cellular processes .
Biochemical Pathways
The inhibition of nat2 could potentially affect the synthesis of lipids in the cell wall of mycobacteria, disrupting their growth and proliferation .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .
Result of Action
Based on the potential target of action, it can be hypothesized that the compound may disrupt the lipid synthesis in the cell wall of mycobacteria, thereby inhibiting their growth .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2,2’-bifuran with an appropriate imidazolidine derivative. One common method includes the protection of the 5 and 5’ positions of 2,2’-bifuran with bulky silyl groups, followed by the formation of the desired polycyclic structure through a series of reactions including ring-opening and re-cyclization steps . The reaction conditions often involve the use of microwave-assisted synthesis to optimize yields and reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to scale up the synthesis process. This approach allows for better control over reaction conditions and improved safety compared to batch processes. The use of microwave-assisted synthesis can also be adapted for industrial-scale production to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran dicarboxylic acids, while reduction can yield bifuran alcohols .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A related compound used as a precursor for polymers and materials.
Poly(butylene furanoate): A polymer derived from furandicarboxylic acid with applications in bioplastics.
Difuroazadiborepins: Compounds with similar bifuran structures used in materials science.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a bifuran moiety with an imidazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-11(20-9)10-2-1-7-19-10/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXKMHXVGFLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)




![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)



![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
![3-(2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2417957.png)
